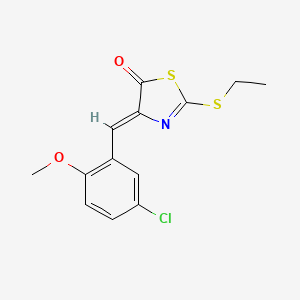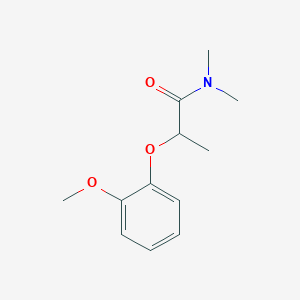![molecular formula C21H26ClN5O B4736094 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4736094.png)
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine
Descripción general
Descripción
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has been shown to have a high affinity for protein kinases, which are enzymes that play a critical role in regulating cell growth and proliferation.
Mecanismo De Acción
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine exerts its pharmacological effects by binding to the ATP-binding site of protein kinases, thereby blocking their activity. This leads to the inhibition of downstream signaling pathways that are critical for cell growth and survival.
Biochemical and Physiological Effects:
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine has been shown to have potent anti-tumor activity in various preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has also been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine is its high specificity for protein kinases, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of drug resistance, which is a common problem with targeted therapies.
Direcciones Futuras
There are several potential future directions for the development of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine. One area of research is the identification of biomarkers that can predict response to treatment, which would help to personalize therapy for individual patients. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine in clinical trials.
Aplicaciones Científicas De Investigación
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), which is a key regulator of B-cell receptor signaling. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-16-23-19(25-9-3-2-4-10-25)15-20(24-16)26-11-13-27(14-12-26)21(28)17-5-7-18(22)8-6-17/h5-8,15H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMLHCWDDPQTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]acetonitrile](/img/structure/B4736036.png)


![4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4736052.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4736065.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4736073.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736079.png)

![2-(3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4736104.png)

![4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4736113.png)
![N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4736117.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B4736121.png)
![[2-(1H-indol-3-yl)ethyl][4-methoxy-3-(4-morpholinylmethyl)benzyl]amine dihydrochloride](/img/structure/B4736129.png)